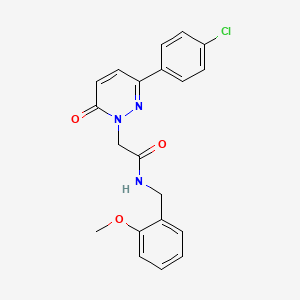

(4-(6-(氮杂环庚烷-1-基)哒嗪-3-基)哌嗪-1-基)(4-氯苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

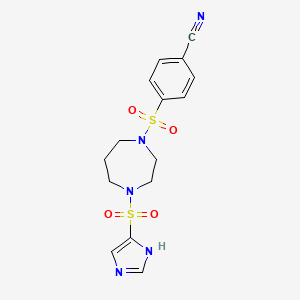

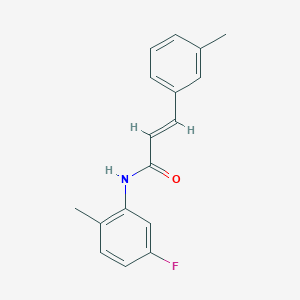

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for drug development. In

作用机制

Target of Action

Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting they may affect the biochemical pathways related to this bacterium .

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells .

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .

实验室实验的优点和局限性

One of the main advantages of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is its potential use in drug development. This compound has been shown to exhibit activity against a variety of biological targets, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.

未来方向

There are several future directions for the study of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone. One potential direction is to investigate its potential use in the treatment of cancer. This compound has been shown to exhibit activity against cancer cells in vitro, making it a promising candidate for further study. Another potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit activity against specific targets that are involved in the pathogenesis of these disorders, making it a promising candidate for further study. Additionally, future studies may focus on improving the synthesis method of this compound, making it more accessible for drug development.

合成方法

The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 6-(azepan-1-yl)pyridazine, which is achieved by reacting 6-bromo-3-nitropyridazine with azepane. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The third step involves the reaction of the resulting compound with 4-chlorobenzophenone in the presence of piperazine to form the final product.

科学研究应用

抗结核药

该化合物已被用于设计和合成新型取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物,这些衍生物已对其抗结核活性进行了评估,针对结核分枝杆菌H37Ra . 哌嗪环是几种抗生素的核心结构,包括环丙沙星、司帕沙星和左氧氟沙星 .

药物研发

该化合物的独特结构使其在药物研发中具有多种应用. 它可以用作科学研究中的多功能材料.

分子相互作用分析

该化合物还可以用于分析分子相互作用. 其独特的结构可以为不同分子之间的相互作用提供宝贵的见解.

抗菌和抗真菌药

苯并异噻唑衍生物,其结构与该化合物相似,表现出多种生物活性,作为抗菌和抗真菌药 .

治疗泌尿功能障碍

苯并异噻唑衍生物也用于治疗泌尿功能障碍 . 这表明该化合物在该领域具有潜在的应用 .

氧化鲨烯环化酶抑制剂

苯并异噻唑衍生物已被发现作为氧化鲨烯环化酶抑制剂 . 该酶在固醇生物合成中起着至关重要的作用,表明该化合物在相关研究领域具有潜在的应用 .

属性

IUPAC Name |

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSFCUDBHMHCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)

![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)